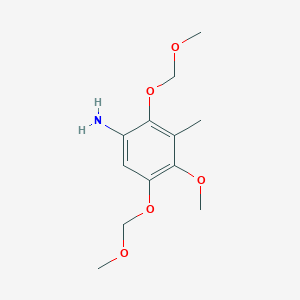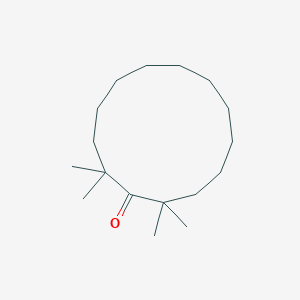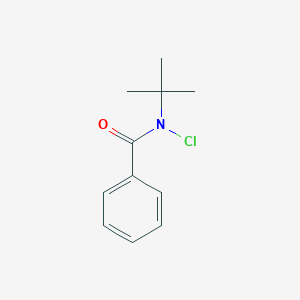
N-tert-Butyl-N-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-chlorobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-chlorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-4-chlorobenzamide
- N-tert-Butyl-3-chlorobenzamide
- N-tert-Butyl-benzamide
Uniqueness
N-tert-Butyl-N-chlorobenzamide is unique due to the presence of both a tert-butyl group and a chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
116222-70-9 |
|---|---|
Molekularformel |
C11H14ClNO |
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
N-tert-butyl-N-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
MNYQVABSAVJKRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
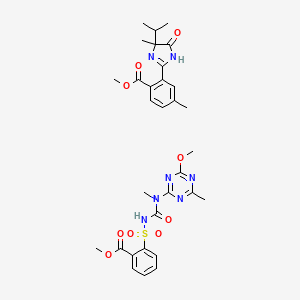
![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)
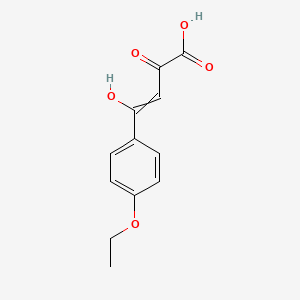
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzaldehyde](/img/structure/B14310763.png)
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
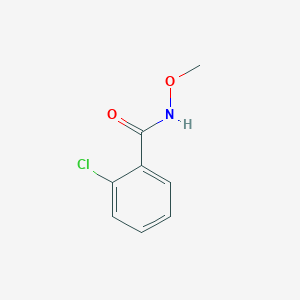

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
